5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound with a unique structure that combines an indole ring with a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group in its structure makes it a versatile compound for various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique characteristic of this compound, distinguishing it from other iron chelators .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell . By binding to ferrous ions, it can decrease the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .
Result of Action
The compound exhibits strong antiproliferative activity against various cancer cells . It has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The cytotoxicity of this compound on A549 cells decreases with the increase of ferrous ions concentrations . This indicates that the presence of ferrous ions in the environment can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It has been found to selectively bind to ferrous ions . This suggests that it may interact with enzymes, proteins, and other biomolecules that require ferrous ions for their function.
Cellular Effects
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit strong antiproliferative activity against A549, MCF-7, Hela, and HepG-2 cells . It also influences cell function by arresting the cell cycle at the G1 phase and inducing significant apoptosis in A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It selectively binds to ferrous ions, but not to ferric ions This binding interaction may lead to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s cytotoxicity can be abolished by the addition of Fe2+ . This suggests that its effects may change over time depending on the presence of other compounds.
Metabolic Pathways
Given its selective binding to ferrous ions , it may interact with enzymes or cofactors that are involved in iron-dependent metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process typically involves careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or thioether derivatives.
Substitution: Various alkyl or acyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to chelate iron and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has a similar structure but with a methylsulfanyl group instead of a thiol group.
5-Propyl-4,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione: This compound is a precursor in the synthesis of 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Uniqueness
The presence of the thiol group in this compound makes it unique compared to its analogs. The thiol group enhances its reactivity and allows for the formation of stable metal complexes, which is crucial for its applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBHDEMYBUCXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185627 | |
Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36047-56-0 | |
Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36047-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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